molecular formula C4H6Cl2 B087124 1,2-Dichloro-2-butene CAS No. 13602-13-6

1,2-Dichloro-2-butene

Cat. No. B087124
CAS RN: 13602-13-6
M. Wt: 124.99 g/mol
InChI Key: VOGHDWQJCXXBMH-RQOWECAXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dichloro-2-butene (DCB) is a chemical compound that belongs to the family of halogenated alkenes. It is a colorless liquid with a pungent odor and is mainly used in the synthesis of other chemicals such as chlorinated solvents, pesticides, and pharmaceuticals. DCB is a highly reactive compound that can undergo various chemical reactions, making it a valuable tool in scientific research.

Mechanism Of Action

1,2-Dichloro-2-butene is a reactive compound that can undergo various chemical reactions, including addition, substitution, and elimination reactions. Its mechanism of action in living organisms is not well understood, but it is believed to be a potent electrophile that can react with cellular nucleophiles, such as proteins and DNA. The reaction of 1,2-Dichloro-2-butene with cellular nucleophiles can lead to the formation of adducts, which can cause cellular damage and toxicity.

Biochemical And Physiological Effects

1,2-Dichloro-2-butene has been shown to cause various biochemical and physiological effects in living organisms. It has been shown to be toxic to various organs, including the liver, kidneys, and lungs. 1,2-Dichloro-2-butene has also been shown to cause DNA damage, which can lead to mutations and cancer. The exact mechanism by which 1,2-Dichloro-2-butene causes these effects is not well understood, but it is believed to be related to its reactivity and ability to form adducts with cellular nucleophiles.

Advantages And Limitations For Lab Experiments

1,2-Dichloro-2-butene has several advantages as a research tool. It is a highly reactive compound that can undergo various chemical reactions, making it a valuable tool for studying chemical mechanisms. 1,2-Dichloro-2-butene is also readily available and relatively inexpensive, making it accessible to researchers. However, 1,2-Dichloro-2-butene is a highly toxic compound that requires careful handling and disposal. Its toxicity can also limit its use in certain experiments, as it can interfere with cellular processes and cause cell death.

Future Directions

There are several future directions for research on 1,2-Dichloro-2-butene. One area of research is the development of safer and more effective methods for synthesizing 1,2-Dichloro-2-butene. Another area of research is the study of the mechanism of action of 1,2-Dichloro-2-butene and its effects on living organisms. This research could lead to the development of new treatments for diseases such as cancer. Finally, research on the environmental impact of 1,2-Dichloro-2-butene and other halogenated alkenes could lead to the development of safer and more sustainable industrial practices.

Synthesis Methods

1,2-Dichloro-2-butene can be synthesized through the chlorination of 2-butene. The reaction is carried out under controlled conditions, and the purity of the final product is critical for its use in various applications. The synthesis of 1,2-Dichloro-2-butene requires expertise and caution, and it is essential to follow proper safety protocols.

Scientific Research Applications

1,2-Dichloro-2-butene has been widely used in scientific research to study its mechanism of action and its effects on living organisms. It has been used as a model compound to study the toxicity of halogenated alkenes and their effects on the environment. 1,2-Dichloro-2-butene has also been used in the synthesis of other compounds, such as 1,2-dichloroethane, which is used as a solvent in various industrial applications.

properties

CAS RN

13602-13-6

Product Name

1,2-Dichloro-2-butene

Molecular Formula

C4H6Cl2

Molecular Weight

124.99 g/mol

IUPAC Name

(Z)-1,2-dichlorobut-2-ene

InChI

InChI=1S/C4H6Cl2/c1-2-4(6)3-5/h2H,3H2,1H3/b4-2-

InChI Key

VOGHDWQJCXXBMH-RQOWECAXSA-N

Isomeric SMILES

C/C=C(/CCl)\Cl

SMILES

CC=C(CCl)Cl

Canonical SMILES

CC=C(CCl)Cl

Other CAS RN

13602-13-6

Origin of Product

United States

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